molecular formula C15H17N3O2 B13321977 tert-Butyl 2-cyano-6,6a,7,7a-tetrahydro-5H-cyclopropa[c][1,5]naphthyridine-5-carboxylate

tert-Butyl 2-cyano-6,6a,7,7a-tetrahydro-5H-cyclopropa[c][1,5]naphthyridine-5-carboxylate

Cat. No.: B13321977
M. Wt: 271.31 g/mol
InChI Key: OFSLFXFGXTXRKH-UHFFFAOYSA-N
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Description

tert-Butyl 2-cyano-6,6a,7,7a-tetrahydro-5H-cyclopropa[c][1,5]naphthyridine-5-carboxylate is a complex organic compound with the molecular formula C15H17N3O2. This compound is notable for its unique cyclopropa[c][1,5]naphthyridine structure, which is a fused ring system that includes a cyclopropane ring. It is used in various scientific research applications due to its interesting chemical properties and potential biological activities .

Preparation Methods

The synthesis of tert-Butyl 2-cyano-6,6a,7,7a-tetrahydro-5H-cyclopropa[c][1,5]naphthyridine-5-carboxylate typically involves multiple steps, starting from readily available starting materials. The synthetic route often includes the formation of the cyclopropane ring and the subsequent introduction of the cyano and carboxylate groups. Reaction conditions may involve the use of strong bases, such as sodium hydride, and various solvents like tetrahydrofuran (THF). Industrial production methods may involve optimization of these steps to increase yield and purity .

Chemical Reactions Analysis

tert-Butyl 2-cyano-6,6a,7,7a-tetrahydro-5H-cyclopropa[c][1,5]naphthyridine-5-carboxylate undergoes several types of chemical reactions:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the cyano group to an amine.

    Substitution: Nucleophilic substitution reactions can occur at the cyano group, where nucleophiles such as amines or alcohols can replace the cyano group, forming new derivatives. Common reagents and conditions used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. .

Scientific Research Applications

tert-Butyl 2-cyano-6,6a,7,7a-tetrahydro-5H-cyclopropa[c][1,5]naphthyridine-5-carboxylate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of tert-Butyl 2-cyano-6,6a,7,7a-tetrahydro-5H-cyclopropa[c][1,5]naphthyridine-5-carboxylate involves its interaction with specific molecular targets and pathways. The cyano group can act as an electrophile, reacting with nucleophilic sites in biological molecules. The compound’s unique structure allows it to interact with various enzymes and receptors, potentially inhibiting their activity or altering their function. These interactions can lead to changes in cellular processes and pathways, contributing to its biological effects .

Comparison with Similar Compounds

tert-Butyl 2-cyano-6,6a,7,7a-tetrahydro-5H-cyclopropa[c][1,5]naphthyridine-5-carboxylate can be compared with other similar compounds, such as:

Properties

Molecular Formula

C15H17N3O2

Molecular Weight

271.31 g/mol

IUPAC Name

tert-butyl 6-cyano-1,1a,2,7b-tetrahydrocyclopropa[c][1,5]naphthyridine-3-carboxylate

InChI

InChI=1S/C15H17N3O2/c1-15(2,3)20-14(19)18-8-9-6-11(9)13-12(18)5-4-10(7-16)17-13/h4-5,9,11H,6,8H2,1-3H3

InChI Key

OFSLFXFGXTXRKH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CC2C3=C1C=CC(=N3)C#N

Origin of Product

United States

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